4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3-methylbutanoyl group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-propynyl group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen is alkylated with 2-propynyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrrole derivatives.
Properties
IUPAC Name |
4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOUHVNWJRAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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